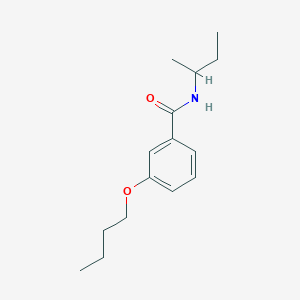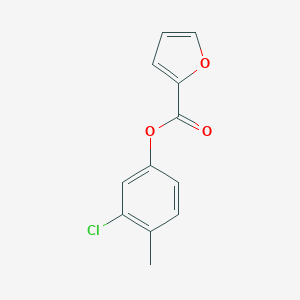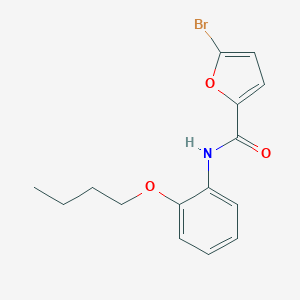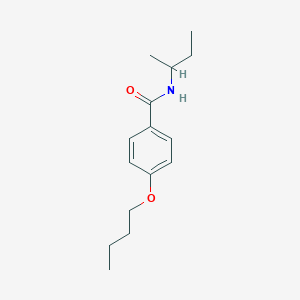![molecular formula C11H12N2O2 B267236 3-[(Cyclopropylcarbonyl)amino]benzamide](/img/structure/B267236.png)
3-[(Cyclopropylcarbonyl)amino]benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-[(Cyclopropylcarbonyl)amino]benzamide, also known as CPBA, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. CPBA is a member of the benzamide family of compounds and is a potent inhibitor of the enzyme poly(ADP-ribose) polymerase (PARP).
科学的研究の応用
3-[(Cyclopropylcarbonyl)amino]benzamide has been extensively studied for its potential therapeutic applications in various diseases, including cancer, neurodegenerative diseases, and cardiovascular diseases. 3-[(Cyclopropylcarbonyl)amino]benzamide's ability to inhibit PARP, an enzyme involved in DNA repair, has been shown to sensitize cancer cells to chemotherapy and radiation therapy. Additionally, 3-[(Cyclopropylcarbonyl)amino]benzamide has been shown to have neuroprotective effects in animal models of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. 3-[(Cyclopropylcarbonyl)amino]benzamide has also been reported to have cardioprotective effects in animal models of heart disease.
作用機序
3-[(Cyclopropylcarbonyl)amino]benzamide's mechanism of action involves the inhibition of PARP, an enzyme involved in DNA repair. PARP plays a crucial role in repairing DNA damage, and its inhibition leads to the accumulation of DNA damage, resulting in cell death. 3-[(Cyclopropylcarbonyl)amino]benzamide's ability to sensitize cancer cells to chemotherapy and radiation therapy is due to its ability to inhibit PARP, leading to increased DNA damage in cancer cells.
Biochemical and Physiological Effects:
3-[(Cyclopropylcarbonyl)amino]benzamide's biochemical and physiological effects are primarily due to its ability to inhibit PARP. Inhibition of PARP leads to the accumulation of DNA damage, resulting in cell death. 3-[(Cyclopropylcarbonyl)amino]benzamide's ability to sensitize cancer cells to chemotherapy and radiation therapy is due to its ability to inhibit PARP, leading to increased DNA damage in cancer cells. Additionally, 3-[(Cyclopropylcarbonyl)amino]benzamide has been shown to have neuroprotective and cardioprotective effects in animal models of neurodegenerative diseases and heart disease, respectively.
実験室実験の利点と制限
One of the main advantages of using 3-[(Cyclopropylcarbonyl)amino]benzamide in lab experiments is its potency as a PARP inhibitor. 3-[(Cyclopropylcarbonyl)amino]benzamide has been reported to be a potent PARP inhibitor, making it an attractive compound for studying PARP inhibition in various diseases. Additionally, 3-[(Cyclopropylcarbonyl)amino]benzamide's synthesis method is relatively straightforward, and the compound can be obtained in high purity and yield. One limitation of using 3-[(Cyclopropylcarbonyl)amino]benzamide in lab experiments is its potential toxicity. 3-[(Cyclopropylcarbonyl)amino]benzamide's ability to induce DNA damage may lead to toxicity in cells, and careful dose optimization is required to minimize toxicity.
将来の方向性
There are several future directions for 3-[(Cyclopropylcarbonyl)amino]benzamide research. One potential direction is the development of 3-[(Cyclopropylcarbonyl)amino]benzamide derivatives with improved potency and selectivity for PARP inhibition. Additionally, 3-[(Cyclopropylcarbonyl)amino]benzamide's potential therapeutic applications in various diseases, including cancer, neurodegenerative diseases, and cardiovascular diseases, warrant further investigation. Another future direction is the use of 3-[(Cyclopropylcarbonyl)amino]benzamide in combination with other drugs to enhance its therapeutic efficacy. Overall, 3-[(Cyclopropylcarbonyl)amino]benzamide's potential therapeutic applications and potent PARP inhibitory activity make it an attractive compound for further research.
合成法
The synthesis of 3-[(Cyclopropylcarbonyl)amino]benzamide involves the reaction of 3-aminobenzoic acid with cyclopropylcarbonyl chloride in the presence of a base such as triethylamine. The resulting product is then purified using column chromatography to obtain pure 3-[(Cyclopropylcarbonyl)amino]benzamide. This synthesis method has been successfully used in several studies, and the purity and yield of 3-[(Cyclopropylcarbonyl)amino]benzamide have been reported to be high.
特性
製品名 |
3-[(Cyclopropylcarbonyl)amino]benzamide |
|---|---|
分子式 |
C11H12N2O2 |
分子量 |
204.22 g/mol |
IUPAC名 |
3-(cyclopropanecarbonylamino)benzamide |
InChI |
InChI=1S/C11H12N2O2/c12-10(14)8-2-1-3-9(6-8)13-11(15)7-4-5-7/h1-3,6-7H,4-5H2,(H2,12,14)(H,13,15) |
InChIキー |
CFKXIYGRVLYCCW-UHFFFAOYSA-N |
SMILES |
C1CC1C(=O)NC2=CC=CC(=C2)C(=O)N |
正規SMILES |
C1CC1C(=O)NC2=CC=CC(=C2)C(=O)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![N-[2-(allyloxy)phenyl]-3-ethoxybenzamide](/img/structure/B267161.png)
![N-[3-(3-phenylpropoxy)phenyl]isonicotinamide](/img/structure/B267162.png)



![N-[3-(allyloxy)phenyl]-2-bromobenzamide](/img/structure/B267169.png)





